molecular formula C20H29N7O B5965048 6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperazino)-4(3H)-pyrimidinone

6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperazino)-4(3H)-pyrimidinone

Cat. No.: B5965048
M. Wt: 383.5 g/mol
InChI Key: OFBCLOCEUQMMLW-UHFFFAOYSA-N
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Description

6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperazino)-4(3H)-pyrimidinone is a complex organic compound that features a pyrimidinone core with multiple substituents

Properties

IUPAC Name

4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O/c1-14-4-6-26(7-5-14)19-21-13-16(15(2)22-19)17-12-18(28)24-20(23-17)27-10-8-25(3)9-11-27/h12-14H,4-11H2,1-3H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBCLOCEUQMMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperazino)-4(3H)-pyrimidinone typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and piperidine or piperazine compounds. The reaction conditions may involve:

    Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperazino)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperazino)-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperazino)-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A simpler piperidine derivative used in various chemical syntheses.

    Pyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperazino)-4(3H)-pyrimidinone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

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